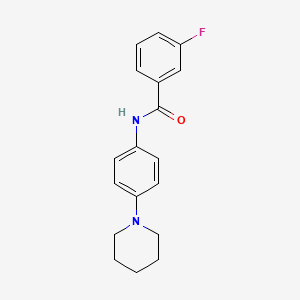
3-fluoro-N-(4-piperidin-1-ylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-フルオロ-N-(4-ピペリジン-1-イルフェニル)ベンズアミドは、分子式がC18H19FN2Oである有機化合物です。この化合物は、ベンズアミド構造に結合したフッ素原子とピペリジン環の存在によって特徴付けられます。
2. 製法
合成経路と反応条件
3-フルオロ-N-(4-ピペリジン-1-イルフェニル)ベンズアミドの合成は、通常、以下の手順で行われます。
出発物質: 合成は、3-フルオロ安息香酸や4-ピペリジン-1-イルフェニルアミンなどの適切な出発物質から始まります。
アミド化反応: 重要な手順は、3-フルオロ安息香酸のカルボン酸基と4-ピペリジン-1-イルフェニルアミンのアミン基の間のアミド結合の形成です。この反応は通常、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と、4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で行われます。
精製: 粗生成物は、再結晶やカラムクロマトグラフィーなどの技術を使用して精製し、高純度の最終化合物を得ます。
工業的製造方法
工業的な環境では、3-フルオロ-N-(4-ピペリジン-1-イルフェニル)ベンズアミドの製造には、高収率と高純度を確保するために、大規模反応器と最適化された反応条件が使用されることがあります。連続フロー反応器や自動化システムの使用は、合成プロセスの効率とスケーラビリティを高めることができます。
3. 化学反応解析
反応の種類
3-フルオロ-N-(4-ピペリジン-1-イルフェニル)ベンズアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化され、追加の官能基を導入することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して、官能基を変更することができます。
置換: 化合物中のフッ素原子は、適切な試薬を使用して、他のハロゲンや官能基と置換することができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 触媒の存在下における臭素や塩素などのハロゲン化剤。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸やケトンをもたらす可能性があり、還元はアルコールやアミンをもたらす可能性があります。
4. 科学研究への応用
3-フルオロ-N-(4-ピペリジン-1-イルフェニル)ベンズアミドは、以下を含むいくつかの科学研究への応用があります。
医薬品化学: 神経疾患を標的とする薬物の開発における薬理学的薬剤としての可能性について研究されています。
生物学的研究: この化合物は、受容体や酵素などの生物学的標的との相互作用を調査する研究に使用されています。
ケミカルバイオロジー: 研究者は、この化合物を用いて、細胞経路や分子メカニズムへの影響を調べています。
工業的応用: 他の複雑な有機分子の合成や、化学製造における構成要素として使用されることがあります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(4-piperidin-1-ylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzoic acid and 4-piperidin-1-ylphenylamine.
Amidation Reaction: The key step involves the formation of an amide bond between the carboxylic acid group of 3-fluorobenzoic acid and the amine group of 4-piperidin-1-ylphenylamine. This reaction is usually carried out in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
3-fluoro-N-(4-piperidin-1-ylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-fluoro-N-(4-piperidin-1-ylphenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its interactions with biological targets, such as receptors and enzymes.
Chemical Biology: Researchers use this compound to explore its effects on cellular pathways and molecular mechanisms.
Industrial Applications: It may be utilized in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
作用機序
3-フルオロ-N-(4-ピペリジン-1-イルフェニル)ベンズアミドの作用機序には、受容体や酵素などの特定の分子標的との相互作用が含まれます。この化合物はこれらの標的に結合し、それらの活性を調節し、さまざまな生物学的経路に影響を与える可能性があります。正確なメカニズムは、特定の用途と標的によって異なる場合があります。
6. 類似の化合物との比較
類似の化合物
- 3-フルオロ-N-(4-ピペリジン-1-イルフェニル)ベンズアミド
- 4-フルオロ-N-(4-ピペリジン-1-イルフェニル)ベンズアミド
- 3-クロロ-N-(4-ピペリジン-1-イルフェニル)ベンズアミド
ユニークさ
3-フルオロ-N-(4-ピペリジン-1-イルフェニル)ベンズアミドは、フッ素原子の存在によりユニークです。フッ素原子は、化合物の安定性、親油性、生物学的標的への結合親和性を大幅に影響を与える可能性があり、医薬品化学と薬理学において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 3-fluoro-N-(4-piperidin-1-ylphenyl)benzamide
- 4-fluoro-N-(4-piperidin-1-ylphenyl)benzamide
- 3-chloro-N-(4-piperidin-1-ylphenyl)benzamide
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and pharmacology.
特性
分子式 |
C18H19FN2O |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
3-fluoro-N-(4-piperidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C18H19FN2O/c19-15-6-4-5-14(13-15)18(22)20-16-7-9-17(10-8-16)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12H2,(H,20,22) |
InChIキー |
OLPFMOCCCLLBHJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-2-YL](2,4,6-trimethylpiperidino)methanone](/img/structure/B10904616.png)
![N'~1~,N'~2~-bis[4-(2-methylbutan-2-yl)cyclohexylidene]ethanedihydrazide](/img/structure/B10904620.png)
![methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10904631.png)
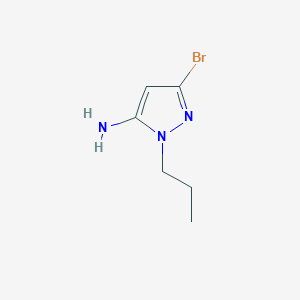
![[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid](/img/structure/B10904659.png)
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B10904660.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B10904668.png)
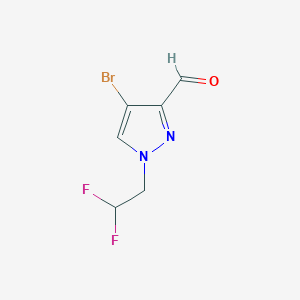
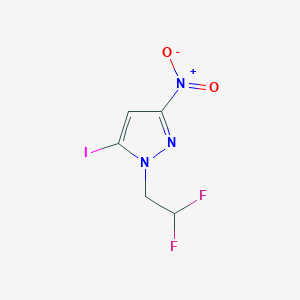
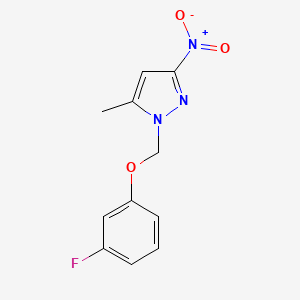
![2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10904685.png)
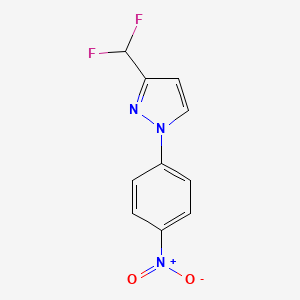
![6-(4-chlorophenyl)-N'-{(1E)-1-[4-(difluoromethoxy)phenyl]ethylidene}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10904705.png)
![6-({4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B10904710.png)
